3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidine ring substituted at position 4 with a 2,4-dimethylthiazole-5-carbonyl group. This structure combines a bicyclic pyridopyrimidinone scaffold—a privileged motif in medicinal chemistry—with a thiazole-containing side chain, which is known to enhance bioavailability and target binding affinity in kinase inhibitors and antimicrobial agents . The compound’s design leverages the pyridopyrimidinone’s planar aromatic system for π-π interactions and the thiazole-piperidine moiety for modulating solubility and selectivity.
Properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-15(26-12(2)21-11)18(25)22-8-5-13(6-9-22)23-10-20-16-14(17(23)24)4-3-7-19-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSCTWEJWVSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
- **
Biological Activity
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazole and pyrimidine derivatives, which are known for their diverse pharmacological profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 369.4 g/mol. The structure consists of a pyrido[2,3-d]pyrimidinone core linked to a piperidine ring substituted with a 2,4-dimethylthiazole-5-carbonyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2034518-76-6 |
The primary mechanism of action for this compound involves its interaction with specific protein targets within the cell. Research indicates that it may modulate the activity of enzymes involved in critical biochemical pathways, particularly those related to cell cycle regulation and apoptosis.
- Target Interaction : The compound is believed to interact with proteins such as cereblon, which plays a vital role in cellular processes including protein degradation pathways.
- Biochemical Pathways : It has been shown to affect the ubiquitin-proteasome pathway, leading to the degradation of specific proteins that regulate cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, showing significant inhibition with IC50 values in the low micromolar range (6.2 μM for HCT-116) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Antibacterial Tests : Preliminary studies suggest that it may possess antibacterial properties against certain pathogenic bacteria. The mechanism may involve disruption of bacterial protein synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar thiazole derivatives showing promising anticancer activity . The findings indicated that modifications in the thiazole ring could enhance biological activity.
- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to its target proteins. These studies suggest that specific functional groups in the molecule contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Key differences :
Table 1: Activity Comparison of Pyridopyrimidinone Derivatives
Insights :
- Antimicrobial activity: Hydrazine derivatives (e.g., 5a) show moderate activity, but the target compound’s thiazole group may improve potency due to thiazoles’ known role in disrupting bacterial membranes .
- Anticancer activity: Thiadiazole- and triazole-fused derivatives exhibit nanomolar IC50 values, suggesting that electron-withdrawing groups enhance cytotoxicity. The target compound’s thiazole could mimic this effect .
- Kinase inhibition : Piperidine-substituted analogs () demonstrate high kinase affinity, likely due to the basic nitrogen’s interaction with ATP-binding pockets. The target compound’s dimethylthiazole may further optimize hydrophobic interactions .
Pharmacokinetic and Pharmacodynamic Properties
- Solubility: Piperidine and thiazole groups in the target compound likely enhance water solubility compared to purely aromatic analogs (e.g., unsubstituted pyridopyrimidinones in ) .
- Metabolic stability : The dimethylthiazole’s steric bulk may reduce CYP450-mediated oxidation compared to hydrazine derivatives, which are prone to hydrolysis .
- Selectivity : Piperidine-thiazole substitution could reduce off-target effects observed in morpholine- or pyrrolidine-containing analogs (), which show central nervous system activity (e.g., anxiolytic effects) .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection (e.g., ethanol or dimethylformamide for solubility and reactivity) .
- Temperature control (reflux conditions often improve reaction efficiency) .
- Reaction time (monitored via TLC or HPLC to avoid byproduct formation).
- Purification techniques (chromatography or recrystallization for high purity) .
- Data Consideration: Track yield and purity at each step to identify bottlenecks.
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR (¹H and ¹³C for piperidine, thiazole, and pyridopyrimidine moieties) .
- IR spectroscopy (to confirm carbonyl and heterocyclic functional groups).
- Mass spectrometry (HRMS for molecular weight validation).
- X-ray crystallography (if single crystals are obtainable) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays (common for pyridopyrimidine derivatives) .
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
- Binding affinity studies (SPR or fluorescence polarization for target engagement) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer:
- Structural modifications: Vary substituents on the thiazole, piperidine, or pyridopyrimidine core .
- Biological testing: Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational modeling: Use molecular docking (e.g., AutoDock) to predict binding modes .
- Data Contradiction Analysis: Address discrepancies between computational predictions and experimental results by revisiting force-field parameters or solvation models.
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer:
- Standardize assay conditions (e.g., cell line selection, incubation time, and control compounds) .
- Validate target specificity using siRNA knockdown or CRISPR-edited cell lines.
- Cross-validate results with orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?
- Methodological Answer:
- Animal models: Administer the compound via IV/oral routes and measure plasma half-life, bioavailability, and tissue distribution .
- Toxicity endpoints: Monitor liver/kidney function markers (ALT, AST, creatinine) and histopathology.
- Metabolite identification: Use LC-MS/MS to detect phase I/II metabolites .
Q. What environmental impact assessments are relevant for this compound?
- Methodological Answer:
- Biodegradation studies: Use OECD 301 protocols to evaluate persistence in soil/water .
- Ecotoxicology: Test acute/chronic effects on model organisms (e.g., Daphnia magna or Danio rerio) .
- Analytical monitoring: Develop HPLC-UV or LC-MS methods to trace environmental residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
